
L-365260
Overview
Description
L-365260 is a selective and potent non-peptide antagonist of the brain cholecystokinin receptor (CCK-B) and gastrin receptor. It has been widely studied for its potential therapeutic applications, particularly in enhancing morphine analgesia and preventing morphine tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-365260 is synthesized through a series of chemical reactions involving the formation of a benzodiazepine core. The synthesis typically starts with the preparation of N-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N’-(3-methylphenyl)-urea. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under desiccated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
L-365260 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of this compound .
Scientific Research Applications
L-365260 has been extensively studied for its applications in various fields:
Mechanism of Action
L-365260 exerts its effects by selectively binding to and antagonizing the cholecystokinin receptor (CCK-B) and gastrin receptor. This interaction occurs in a stereoselective and competitive manner, inhibiting the normal function of these receptors. The compound enhances morphine analgesia by preventing the development of morphine tolerance, likely through its action on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
YM-022: Another potent and selective CCK-B receptor antagonist.
RP-73870: Known for its high affinity for CCK-B receptors.
Spiroglumide: A non-peptide antagonist of the CCK-B receptor.
Itriglumide: Exhibits similar properties to L-365260 in terms of receptor selectivity.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency as a CCK-B receptor antagonist. Its ability to enhance morphine analgesia and prevent morphine tolerance makes it a unique and valuable compound in both research and therapeutic contexts .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of L-365260 as a CCK-B receptor antagonist, and how does it differ from peptide-based antagonists?
this compound is a non-peptide, orally active antagonist that competitively binds to CCK-B receptors with high affinity (Ki = 1.9–2.0 nM). Unlike peptide antagonists, its non-peptide structure enhances metabolic stability and bioavailability, making it suitable for chronic studies. It inhibits CCK-8S-induced calcium influx and neuronal depolarization, blocking downstream signaling pathways such as stress-induced visceral hypersensitivity .
Q. How does this compound's selectivity for CCK-B over CCK-A receptors influence experimental design in gastrointestinal and neurological studies?
this compound exhibits ~87-fold selectivity for CCK-B over CCK-A receptors, enabling precise targeting of central and peripheral CCK-B-mediated processes (e.g., gastric acid secretion, anxiety-like behaviors). Researchers must validate receptor specificity using selective agonists/antagonists (e.g., SR-27897 for CCK-A) and employ radioligand binding assays to confirm target engagement .
Q. What are the recommended in vitro and in vivo dosages for this compound in rodent models?
- In vitro: Use 2–10 nM in receptor-binding assays (e.g., guinea pig brain membranes) .
- In vivo: Subcutaneous doses of 0.01–10 mg/kg in rodents effectively block CCK-B-mediated effects (e.g., analgesia enhancement, stress responses). Oral administration requires higher doses due to moderate bioavailability .
Advanced Research Questions
Q. How can researchers address contradictory findings in this compound's effects on hypothalamic-pituitary-adrenal (HPA) axis activity across experimental models?
In fasting rats, this compound (1 mg/kg) showed no significant effect on ACTH or corticosterone levels, whereas CCK-A antagonists (e.g., SR-27897) suppressed HPA activation. This suggests CCK-B receptors may not regulate fasting-induced HPA responses in rodents. To resolve contradictions, combine in situ hybridization (to map receptor expression) with knockout models or orthogonal antagonists (e.g., YM-022) .
Q. What methodological strategies mitigate this compound's limited brain penetration in central nervous system (CNS) studies?
this compound has a brain extraction ratio of 6% (vs. 70% for benzodiazepines), limiting its utility in CNS research. Strategies include:
- Using intracerebroventricular (ICV) administration for direct CNS delivery.
- Pairing with P-glycoprotein inhibitors to enhance blood-brain barrier permeability.
- Focusing on peripheral CCK-B receptors (e.g., gastric or vagal pathways) in in vivo models .
Q. How do species-specific differences in CCK receptor pharmacology impact translational research with this compound?
In rhesus monkeys, CCK-A receptor antagonists (e.g., devazepide) increased food intake, while this compound (CCK-B antagonist) had no effect, highlighting divergent roles of CCK receptor subtypes across species. Researchers should validate target relevance in phylogenetically aligned models (e.g., pigs for peripheral studies) and use cross-species receptor affinity assays .
Q. What orthogonal assays are critical for confirming this compound's mechanism of action given its limited off-target profiling?
this compound’s off-target effects are poorly characterized. Recommended approaches include:
- High-throughput GPCR screening panels to exclude polypharmacology.
- Functional assays (e.g., cAMP accumulation, β-arrestin recruitment) in CCK-B-transfected cells.
- Comparative studies with structurally distinct CCK-B antagonists (e.g., itriglumide) .
Q. Methodological Considerations
Properties
Molecular Formula |
C24H22N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30) |
InChI Key |
KDFQABSFVYLGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Synonyms |
L 365,260 L 365260 L 365346 L-365260 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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